Cas no 381-88-4 (1,1,1-trifluoro-2-butanone)

1,1,1-trifluoro-2-butanone 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-2-butanone
- Trifluorobutanone1
- Ethyl 1,1,1-trifluoromethyl ketone~1,1,1-Trifluoromethyl ethyl ketone
- 1,1,1-Trifluorobutan-2-one
- MFCD00190641
- 1,1,1-trifluorobutane-2-one
- ULCVUBGAIDUPFF-UHFFFAOYSA-N
- F17335
- EN300-119804
- SCHEMBL458908
- ethyl trifluoromethyl ketone
- AB89679
- 381-88-4
- NSC-42602
- trifluoromethylethylketone
- FS-3838
- FT-0605944
- DTXSID10959050
- 1,1,1-Trifluoro-2-butanone, 95%
- trifluoro-2-butanone
- UNII-DU2S3EQD9U
- 2-(4-FLUOROPHENYL)-4(5H)-THIAZOLONE
- 2-Butanone,1,1-trifluoro-
- 2-Butanone, 1,1,1-trifluoro-
- NSC42602
- DU2S3EQD9U
- AMY1237
- trifluoromethyl ethyl ketone
- AKOS005063654
- 1,1-Trifluoro-2-butanone
- Ethyl Trifluoromethyl Ketone; NSC 42602
- BBL102238
- DB-011812
- STL556037
-
- MDL: MFCD00190641
- インチ: InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3
- InChIKey: QBVHMPFSDVNFAY-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)C(F)(F)F
- BRN: 1702220
計算された属性
- せいみつぶんしりょう: 126.02900
- どういたいしつりょう: 126.02924926 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 93.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 17.1Ų
- ひょうめんでんか: 0
- ぶんしりょう: 126.08
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.929 g/mL at 25 °C(lit.)
- ふってん: 50-51 °C(lit.)
- フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >
- 屈折率: n20/D 1.322(lit.)
- PSA: 17.07000
- LogP: 1.52780
- ようかいせい: 使用できません
1,1,1-trifluoro-2-butanone セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225
- 警告文: P210
- 危険物輸送番号:UN 1993 3/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 11
- セキュリティの説明: S9-S16-S29-S33
-
危険物標識:
- 包装等級:II
- 包装グループ:II
- 危険レベル:3
- リスク用語:R11; R36/37/38
- セキュリティ用語:3
1,1,1-trifluoro-2-butanone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1,1,1-trifluoro-2-butanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL708-20g |
1,1,1-trifluoro-2-butanone |
381-88-4 | 95% | 20g |
1064.0CNY | 2021-07-13 | |
Ambeed | A910599-25g |
1,1,1-Trifluoro-2-butanone |
381-88-4 | 95% | 25g |
$108.0 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15310-5g |
1,1,1-TRIFLUORO-2-BUTANONE |
381-88-4 | 96% | 5g |
¥558.0 | 2023-09-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 542628-5G |
1,1,1-trifluoro-2-butanone |
381-88-4 | 95% | 5G |
¥1484.89 | 2022-02-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102787-25g |
1,1,1-trifluoro-2-butanone |
381-88-4 | 96% | 25g |
¥784.90 | 2023-09-01 | |
Apollo Scientific | PC7289T-100g |
1,1,1-Trifluorobutan-2-one |
381-88-4 | 95% | 100g |
£260.00 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102787-1g |
1,1,1-trifluoro-2-butanone |
381-88-4 | 96% | 1g |
¥88.90 | 2023-09-01 | |
Enamine | EN300-119804-100.0g |
1,1,1-trifluorobutan-2-one |
381-88-4 | 93% | 100.0g |
$243.0 | 2023-02-18 | |
Oakwood | 001574-500g |
1,1,1-Trifluoro-2-butanone |
381-88-4 | 95+% | 500g |
$1095.00 | 2024-07-19 | |
Advanced ChemBlocks | P38408-100G |
1,1,1-Trifluorobutan-2-one |
381-88-4 | 95% | 100G |
$360 | 2023-09-16 |
1,1,1-trifluoro-2-butanone 関連文献
-
Yolanda Díaz-de-Mera,Alfonso Aranda,Alberto Notario,Ana Rodríguez,Diana Rodríguez,Iván Bravo Phys. Chem. Chem. Phys. 2015 17 22991
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Greta Colombo Dugoni,Alessandro Sacchetti,Andrea Mele Org. Biomol. Chem. 2020 18 8395
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Chuanle Zhu,Chi Liu,Hao Zeng,Fulin Chen,Huanfeng Jiang Org. Chem. Front. 2019 6 858
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4. Perfluoroalkyl Grignard and Grignard-type reagents. Part IV. Trifluoromethylmagnesium iodideR. N. Haszeldine J. Chem. Soc. 1954 1273
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F. Meyer Chem. Commun. 2016 52 3077
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Jun-Hao Fu,Zhen-Guo Zhang,Xue-Ying Zhou,Chun-Wei Fu,Feng Sha,Xin-Yan Wu Org. Biomol. Chem. 2020 18 7848
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Simone Giovani,Maria Penzo,Stefania Butini,Margherita Brindisi,Sandra Gemma,Ettore Novellino,Giuseppe Campiani,Michael J. Blackman,Simone Brogi RSC Adv. 2015 5 22431
-
8. Reactions Of fluorocarbon radicals. Part XV. Synthesis and hydration of 1 : 1 : 1-trifluorobut-2-yneR. N. Haszeldine,K. Leedham J. Chem. Soc. 1954 1261
-
9. 458. 1 : 1 : 1-Trifluoro-2 : 3-dione dioximes and related compoundsR. Belcher,A. Sykes,J. C. Tatlow J. Chem. Soc. 1957 2393
-
Guilin Cheng,Bo Xia,Qi Wu,Xianfu Lin RSC Adv. 2013 3 9820
1,1,1-trifluoro-2-butanoneに関する追加情報
Introduction to 1,1,1-trifluoro-2-butanone (CAS No. 381-88-4)
1,1,1-trifluoro-2-butanone, with the chemical formula CF₃CH₂COCH₃, is a fluorinated ketone that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 381-88-4, belongs to a class of molecules that exhibit distinct reactivity and applicability in synthetic chemistry, material science, and biomedicine. The presence of three fluorine atoms in its molecular structure imparts exceptional stability and specific electronic characteristics, making it a valuable intermediate in the development of advanced materials and pharmaceuticals.
The synthesis of 1,1,1-trifluoro-2-butanone typically involves fluorination reactions of isobutene or butanone derivatives, leveraging catalytic processes that enhance yield and purity. Recent advancements in fluorination methodologies have enabled more efficient production routes, reducing environmental impact while maintaining high chemical yields. This improvement aligns with the growing emphasis on sustainable chemistry practices in industrial applications.
In the realm of pharmaceutical research, 1,1,1-trifluoro-2-butanone has emerged as a key building block for designing novel therapeutic agents. Its trifluoromethyl group is particularly noteworthy, as it modulates the pharmacokinetic properties of drug candidates by influencing metabolic pathways and binding affinity to biological targets. For instance, studies have demonstrated its utility in synthesizing fluorinated analogs of antiviral and anticancer compounds, where the electron-withdrawing effect of fluorine enhances drug efficacy.
One of the most compelling applications of CAS No. 381-88-4 is in the development of liquid crystals and advanced polymers. The fluoro-substituted ketone imparts thermal stability and optical clarity to these materials, making them suitable for use in high-performance displays and optical coatings. Researchers have recently explored its incorporation into polymer matrices to improve flame retardancy without compromising material integrity—a critical factor in aerospace and automotive industries.
The biodegradability and environmental footprint of 1,1,1-trifluoro-2-butanone are also subjects of ongoing investigation. Unlike some traditional fluorinated compounds that exhibit persistence in ecosystems, this molecule has shown promise in being metabolized through controlled enzymatic pathways. This characteristic is particularly relevant in green chemistry initiatives aimed at reducing hazardous waste generation during industrial processes.
Recent clinical trials have begun to explore the potential of derivatives of 381-88-4 as prodrugs or adjuvants in vaccine formulations. The ability of trifluoromethyl ketones to enhance immune response upon metabolic activation has opened new avenues for immunotherapy development. Preliminary data suggest that these derivatives can amplify antigen presentation while minimizing side effects, offering a significant improvement over conventional adjuvants.
The role of CF₃CH₂COCH₃ in material science extends beyond liquid crystals and polymers. Its reactivity allows for the creation of novel catalysts that facilitate cross-coupling reactions essential for constructing complex organic molecules. These catalysts are particularly valuable in producing fine chemicals used in fragrances and agrochemicals, where precision synthesis is paramount.
The economic viability of producing CAS No. 381-88-4 on an industrial scale has been bolstered by innovations in continuous flow chemistry. This approach enables scalable synthesis with reduced solvent consumption and energy requirements compared to traditional batch processing methods. Such advancements underscore the compound's importance not only from a scientific perspective but also from an economic one.
Future research directions for 381-88-4 include exploring its potential as an intermediate in renewable energy technologies. For example, researchers are investigating its use as a precursor for fluorochemicals that enhance battery performance by improving electrolyte stability. This application aligns with global efforts to transition toward sustainable energy solutions.
The versatility of CF₃CH₂COCH₃ also makes it a valuable tool in analytical chemistry. Its distinct spectroscopic signature allows for sensitive detection in environmental monitoring systems designed to quantify trace levels of pollutants. Such applications highlight the compound's broader societal relevance beyond pharmaceuticals and materials science.
In summary, 1,1,1-trifluoro-2-butanone (CAS No. 381-88-4) represents a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable innovative applications ranging from drug development to advanced materials design while maintaining compatibility with sustainable chemistry principles.
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